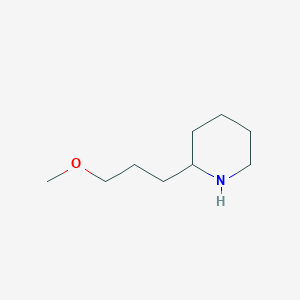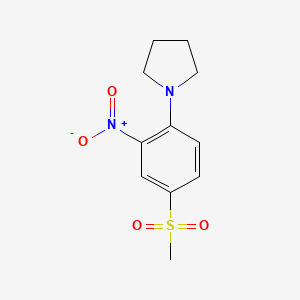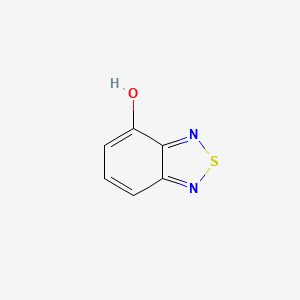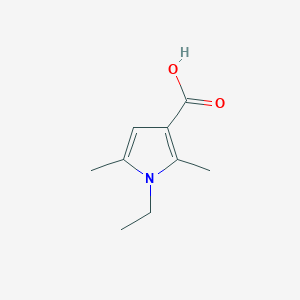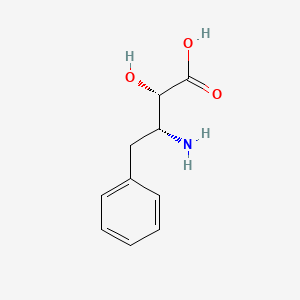
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Overview
Description
“(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” is a white to off-white solid . It is also known by the synonym (2S,3R)-AHPA . The IUPAC name for this compound is (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid .
Synthesis Analysis
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a key step in preparing aminopeptidase N inhibitors . Different synthetic routes have been explored, such as amino acid protocols and organometallic methods .Molecular Structure Analysis
The molecular weight of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is 195.22 . The InChI code for this compound is 1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
X-Ray Structure Determination
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, a component of Bestatin, was analyzed through X-ray crystallography to determine its stereochemistry. This research, conducted by Nakamura et al. (1976), confirmed its (2S, 3R)-configuration and proved the applicability of an experimental rule for the configuration determination of α-amino-β-hydroxy acids (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Synthesis Routes
Huang Yibo (2013) reviewed various synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, an essential intermediate in creating aminopeptidase N inhibitors. The study highlighted approaches like amino acid protocols, organometallic methods, and enzyme routes, noting the advantages of organometallic catalysis and enzyme routes for commercial application (Huang Yibo, 2013).
Facile Synthesis Techniques
Ishibuchi et al. (1992) developed a stereoselective preparation method for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid using chiral synthons. This technique is significant for efficiently synthesizing key components of Amastatin and Bestatin (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Stereospecific Synthesis
Lee et al. (2006) reported a method for the stereospecific synthesis of (2R,3S)- and (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acids from D-glucono-δ-lactone. These acids are structural key units of KMI derivatives, inhibitors of BACE 1 and HIV protease (Lee, Kim, Lee, Seo, Yang, & Park, 2006).
Regio- and Stereo-specific Synthesis
Kato et al. (1980) synthesized threo-3-Amino-2-hydroxy-4-phenylbutanoic acid, a novel amino-acid in Bestatin, via regiospecific ring-opening of cis-2,3-epoxy-acids by ammonia. This study contributed to understanding the synthesis of amino acids contained in aminopeptidase inhibitors (Kato, Saino, Nishizawa, Takita, & Umezawa, 1980).
Quantum Computational Studies
Raajaraman, Sheela, and Muthu (2019) performed quantum computational studies on 2-Phenylbutanoic acid and its derivatives, including 2-amino-2-Phynylbutanoic acid. These studies included density functional theory calculations, spectroscopic analysis, and ligand-protein docking, contributing to understanding the molecular interactions and potential drug applications of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
CAS RN |
59554-14-2 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



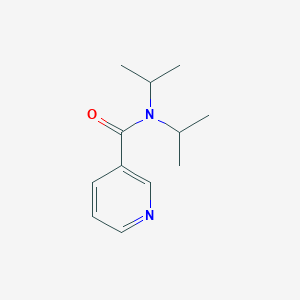
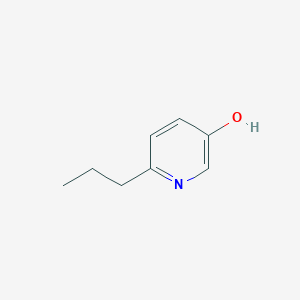

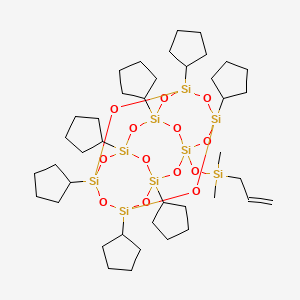
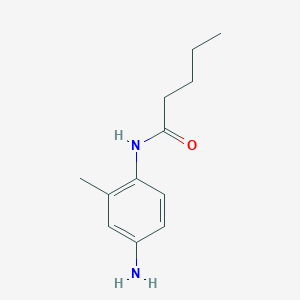

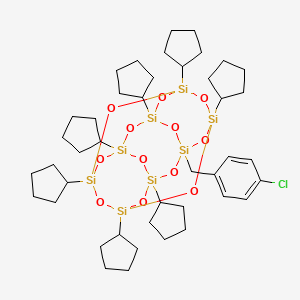
![2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane](/img/structure/B1622155.png)
